molecular formula C22H17N3O3 B5182728 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide

2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide

Cat. No. B5182728
M. Wt: 371.4 g/mol
InChI Key: PRPWXPJYYATKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide, also known as compound X, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell proliferation, apoptosis, and inflammation. Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It has also been found to reduce inflammation and protect against neurodegeneration. However, the exact biochemical and physiological effects of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. One direction is to further investigate its mechanism of action and identify specific targets for its effects. Another direction is to explore its potential in treating other diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing derivatives of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is a synthetic 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide with potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has the potential to lead to the development of new treatments for various diseases.

Synthesis Methods

Compound X is synthesized through a multistep process that involves the reaction of 2-pyridinecarboxylic acid with 3,4-dimethylaniline to form an intermediate. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and oxidation, to produce the final 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. The synthesis method has been optimized to achieve high yields and purity of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X.

Scientific Research Applications

Compound X has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been shown to protect against oxidative stress and reduce neuroinflammation. In anti-inflammatory properties, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-13-6-8-16(11-14(13)2)25-21(27)17-9-7-15(12-18(17)22(25)28)20(26)24-19-5-3-4-10-23-19/h3-12H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWXPJYYATKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide

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